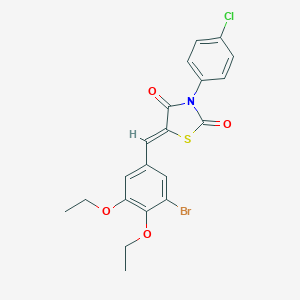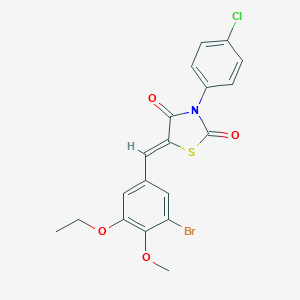![molecular formula C26H19ClN2O4S B301219 2-[(4-{(Z)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B301219.png)
2-[(4-{(Z)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-{(Z)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-[(4-{(Z)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile involves the inhibition of specific enzymes and signaling pathways. The compound has been shown to inhibit the activity of various kinases, which play a crucial role in cell signaling and proliferation. It also inhibits the activity of specific transcription factors, which regulate gene expression. The compound has been shown to induce apoptosis in cancer cells and reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-[(4-{(Z)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the proliferation of cancer cells and induce apoptosis. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. The compound has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models. It also has antimicrobial, antifungal, and antiviral properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(4-{(Z)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile in lab experiments include its unique chemical structure, which allows it to be used as a molecular probe in various biological studies. The compound has also shown promising results in the treatment of cancer, diabetes, and inflammation, making it a potential candidate for drug development. However, the limitations of using this compound include its complex synthesis method and the lack of information on its long-term toxicity.
Zukünftige Richtungen
The future directions for the research on 2-[(4-{(Z)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile include further studies on its mechanism of action and its potential applications in drug development. The compound can be further optimized to improve its efficacy and reduce its toxicity. The compound can also be studied for its potential applications in other fields, such as agriculture and environmental science. Overall, the research on this compound has the potential to lead to significant advancements in various fields.
Synthesemethoden
The synthesis method of 2-[(4-{(Z)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile involves the condensation reaction of 2-chloro-4-ethoxyphenol, 3-(3-chlorophenyl)-2,4-thiazolidinedione, and 4-formylbenzonitrile under specific reaction conditions. The synthesis method has been optimized to obtain a high yield of the final product.
Wissenschaftliche Forschungsanwendungen
2-[(4-{(Z)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile has been extensively studied for its potential applications in various fields. The compound has shown promising results in the treatment of cancer, diabetes, and inflammation. It has also been studied for its antimicrobial, antifungal, and antiviral properties. The compound has been used as a molecular probe in various biological studies due to its unique chemical structure.
Eigenschaften
Produktname |
2-[(4-{(Z)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile |
|---|---|
Molekularformel |
C26H19ClN2O4S |
Molekulargewicht |
491 g/mol |
IUPAC-Name |
2-[[4-[(Z)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2-ethoxyphenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C26H19ClN2O4S/c1-2-32-23-12-17(10-11-22(23)33-16-19-7-4-3-6-18(19)15-28)13-24-25(30)29(26(31)34-24)21-9-5-8-20(27)14-21/h3-14H,2,16H2,1H3/b24-13- |
InChI-Schlüssel |
QEIDBHXJIDVYDC-CFRMEGHHSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)OCC4=CC=CC=C4C#N |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)OCC4=CC=CC=C4C#N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)OCC4=CC=CC=C4C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4-{[3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B301138.png)
![(5Z)-3-(4-chlorophenyl)-5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301140.png)
![(5Z)-3-(4-chlorophenyl)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301143.png)



![(5Z)-3-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301148.png)





